Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate

PTEN inhibitor selectivity PTP inhibition profiling phosphatase selectivity window

Dipotassium bisperoxo(picolinato)oxovanadate(V) dihydrate, commonly designated bpV(pic) (CAS 148556-27-8), is a seven-coordinate bisperoxovanadium(V) complex with the molecular formula K₂[VO(O₂)₂(C₅H₄NCOO)]·2H₂O and a molecular weight of 367.27 g/mol. The compound belongs to the bisperoxovanadium (bpV) class of protein phosphotyrosine phosphatase (PTP) inhibitors, characterised by a pentagonal bipyramidal geometry in which the vanadium centre is coordinated by two peroxo anions, one oxo ligand, and the pyridine-2-carboxylate (picolinate) ancillary ligand through its nitrogen and one carboxylate oxygen atom.

Molecular Formula C6H8K2NO9V-3
Molecular Weight 367.27 g/mol
Cat. No. B13832204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
Molecular FormulaC6H8K2NO9V-3
Molecular Weight367.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+]
InChIInChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1
InChIKeyPEYZFTZGLJFPRG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Bisperoxo(picolinato)oxovanadate(V) Dihydrate (bpV(pic)): Compound Identity, Class, and Procurement-Relevant Characteristics


Dipotassium bisperoxo(picolinato)oxovanadate(V) dihydrate, commonly designated bpV(pic) (CAS 148556-27-8), is a seven-coordinate bisperoxovanadium(V) complex with the molecular formula K₂[VO(O₂)₂(C₅H₄NCOO)]·2H₂O and a molecular weight of 367.27 g/mol [1]. The compound belongs to the bisperoxovanadium (bpV) class of protein phosphotyrosine phosphatase (PTP) inhibitors, characterised by a pentagonal bipyramidal geometry in which the vanadium centre is coordinated by two peroxo anions, one oxo ligand, and the pyridine-2-carboxylate (picolinate) ancillary ligand through its nitrogen and one carboxylate oxygen atom [2]. bpV(pic) is recognized as both a potent PTP inhibitor with selectivity for the tumour suppressor phosphatase PTEN and an insulin-mimetic agent capable of activating the insulin receptor kinase (IRK) independently of insulin .

Why Bisperoxovanadium Compounds Are Not Interchangeable: Ligand-Dependent Selectivity, Tissue Targeting, and Stability Dictate Procurement Decisions for bpV(pic)


Bisperoxovanadium compounds share a common [VO(O₂)₂]⁺ core but differ critically in their ancillary ligand, which governs three experimentally verified dimensions of differential performance: (i) PTP/PTEN selectivity ratios, (ii) in vivo tissue targeting and hypoglycaemic potency, and (iii) aqueous solution stability [1]. The picolinate ligand in bpV(pic) confers a selectivity window of ~410-fold for PTEN over PTP-β and ~1,970-fold over PTP-1B, which differs substantially from bpV(phen) (~9-fold and ~24-fold respectively) and bpV(bipy) (~3-fold and ~9-fold) . Furthermore, bpV(pic) uniquely stimulates skeletal muscle glycogen synthesis in vivo, whereas the closely related bpV(phen) shows no effect in this tissue, demonstrating that the ancillary ligand directly determines tissue-targeting behaviour [2]. Substituting one bpV compound for another without these data therefore risks selecting an agent with compromised selectivity, reduced in vivo potency, or absent activity in a tissue of interest.

Quantitative Differentiation Evidence for bpV(pic) Versus Closest Bisperoxovanadium and Vanadate Analogs: Head-to-Head Selectivity, Potency, and Tissue-Targeting Data


PTEN Selectivity Ratio Over PTP-β and PTP-1B: bpV(pic) Demonstrates ~410-Fold and ~1,970-Fold Selectivity, Substantially Outperforming bpV(phen) and bpV(bipy)

In head-to-head IC₅₀ profiling across a panel of bisperoxovanadium compounds, bpV(pic) exhibits a PTEN IC₅₀ of 31 nM, with substantially weaker activity against PTP-β (IC₅₀ = 12,700 nM) and PTP-1B (IC₅₀ = 61,000 nM), yielding selectivity ratios of ~410-fold and ~1,970-fold respectively . In contrast, bpV(phen) displays PTEN IC₅₀ = 38 nM with only ~9-fold selectivity over PTP-β (IC₅₀ = 343 nM) and ~24-fold over PTP-1B (IC₅₀ = 920 nM) [1]. bpV(bipy) is even less selective, with PTEN IC₅₀ = 18 nM but only ~3.3-fold selectivity over PTP-β (IC₅₀ = 60.3 nM) and ~9.1-fold over PTP-1B (IC₅₀ = 164 nM) [2]. bpV(HOpic) achieves comparable selectivity to bpV(pic) (PTEN IC₅₀ = 14 nM; ~350-fold over PTP-β, ~1,807-fold over PTP-1B), but uses a distinct ancillary ligand not naturally derived from picolinic acid . The Schmid et al. (2004) study confirmed that bpV compounds inhibit PTEN at up to 100-fold lower concentrations than required for general PTPase inhibition, validating this selectivity hierarchy at the mechanistic level [3].

PTEN inhibitor selectivity PTP inhibition profiling phosphatase selectivity window bisperoxovanadium comparator panel

In Vivo Hypoglycaemic Potency: bpV(pic) Is 8-Fold More Potent Than bpV(phen) and Matches mpV(pic) at 8-Fold Lower Dosing in the Rat Model

In a direct in vivo comparison by Bevan et al. (1995), bpV(pic), bpV(phen), mpV(pic), and bpV(Me₂phen) were administered intravenously to normal rats and their hypoglycaemic ED₅₀ values determined. bpV(pic) achieved 50% of its maximal hypoglycaemic effect at a dose of 0.04 μmol/100 g body weight, matching mpV(pic) (0.04 μmol/100 g) but requiring only one-eighth the dose of bpV(phen) (0.32 μmol/100 g) and approximately one-sixteenth that of bpV(Me₂phen) (0.65 μmol/100 g) [1]. Critically, despite bpV(pic) and bpV(phen) having comparable in vitro PTP inhibitory potency against insulin receptor dephosphorylation (reported as bpV(pic) = bpV(phen) in the same study), their in vivo potencies diverged by ~8-fold, demonstrating that in vitro enzymatic IC₅₀ data alone do not predict in vivo efficacy [1]. The Posner laboratory further showed that peroxovanadium compounds, when compared to sodium orthovanadate, exhibited markedly greater in vivo potency on a molar basis and in relation to their toxicity, and that in vivo potency could be predicted by the degree of PTP inhibition observed in vitro [2].

in vivo insulin mimetic potency hypoglycaemic ED50 comparison peroxovanadium tissue targeting diabetic rat glucose lowering

Exclusive Skeletal Muscle Glycogen Synthesis Activity: bpV(pic) Stimulates Glycogen Incorporation While bpV(phen) Shows No Effect in Rat Diaphragm and Skeletal Muscle

Bevan et al. (1995) demonstrated a qualitative tissue-targeting difference between bpV(pic) and bpV(phen) in vivo: bpV(pic) stimulated [¹⁴C]glucose incorporation into rat diaphragm glycogen in a dose-dependent manner, with the effect being synergistic with insulin and evident across multiple skeletal muscle types; in contrast, bpV(phen) displayed no effect on glycogen synthesis in skeletal muscle [1]. In the same study, bpV(pic) augmented rat diaphragm insulin receptor kinase (IRK) activity 2.2-fold, achieving a time-integrated response that was 70% that of a maximal insulin stimulus, whereas bpV(phen) produced a delayed and substantially reduced effect on IRK activation in skeletal muscle [1]. The Bevan group further noted that the greater overall in vivo potency of bpV(pic) compared to bpV(phen) was explicable, in part, by the capacity of bpV(pic) to act on skeletal muscle as well as liver, while bpV(phen) acted primarily on liver [2].

skeletal muscle glycogen synthesis tissue-selective insulin mimetic diaphragm glucose incorporation bpV ancillary ligand targeting

Glucose-6-Phosphatase Inhibition: bpV(pic) Is 2.3-Fold More Potent Than bpV(phen) and ~48-Fold More Potent Than Orthovanadate in Intact Microsomes

Westergaard et al. (1999) directly compared bpV(pic) and bpV(phen) as inhibitors of pig microsomal glucose-6-phosphatase (G-6-Pase), identifying a second mechanism of glucose-lowering action beyond PTP inhibition. Both compounds were potent competitive inhibitors, but bpV(pic) was consistently more potent: Ki = 0.42 μM (intact microsomes) and 0.21 μM (detergent-disrupted microsomes), compared to bpV(phen) Ki = 0.96 μM and 0.50 μM respectively [1]. For reference, orthovanadate showed Ki values of 20.3 and 20.0 μM under the same conditions, making bpV(pic) approximately 48-fold more potent than the classical vanadate comparator [1]. The 2.3-fold greater potency of bpV(pic) over bpV(phen) at G-6-Pase adds a mechanistically distinct dimension to its overall glucose-lowering profile, operating at the level of hepatic glucose output rather than solely through PTP-mediated insulin receptor sensitization.

glucose-6-phosphatase inhibition hepatic glucose output vanadate competitive inhibitor Ki peroxovanadium gluconeogenesis

Insulin Binding Enhancement in Adipocytes: bpV(pic) Produces a 4-Fold Increase vs 2-Fold for Vanadate, with 23-Fold Higher Potency (EC₅₀)

In a study comparing bpV(pic) directly against vanadate in rat adipocytes under conditions of ongoing receptor cycling, bpV(pic) increased ¹²⁵I-insulin binding to intact cells through an increase in apparent receptor affinity, achieving a maximal ~4-fold enhancement with an EC₅₀ of 0.06 ± 0.01 mM [1]. Vanadate produced only a ~2-fold increase in binding with a substantially higher EC₅₀ of 1.4 ± 0.2 mM, representing a 23-fold difference in potency [1]. Both agents inhibited intracellular insulin degradation, but bpV(pic) additionally enhanced insulin sensitivity at low concentrations and stimulated glucose transport [1]. This study further demonstrated that bpV(pic) exerted powerful insulin-like effects in human fat cells, inhibiting isoprenaline-stimulated lipolysis to the same extent as insulin itself [2].

insulin receptor binding affinity adipocyte insulin sensitivity peroxovanadate vs vanadate EC50 insulin degradation inhibition

Aqueous Solution Stability Ranking: bpV(pic) Occupies an Intermediate Position That Balances Reactivity and Shelf Stability Among bpV Compounds

Zhou et al. characterized four bioactive bpV complexes by ⁵¹V NMR, ESI-MS, IR, and elemental analysis, establishing the descending aqueous solution stability order as: bpV(phen) > bpV(bipy) > bpV(pic) > pV(ox) [1]. bpV(pic) is therefore less stable than bpV(phen) and bpV(bipy) in aqueous solution, with decomposition commencing immediately after solubilization in water . The rate of decomposition is slower in dry DMSO, and vendors recommend preparing solutions on the day of use with storage at −20°C for no more than one month if necessary . This intermediate stability position has a functional trade-off: the more stable bpV(phen) lacks skeletal muscle activity, while the less stable pV(ox) lacks the ancillary-ligand-mediated selectivity. The kinetics work by Crans and colleagues further demonstrated that bpV(phen) is substantially more inert in aqueous solution than bpV(bipy), which is more prone to ligand substitution and conversion to monoperoxo species, and bpV(pic) sits between these extremes [2].

peroxovanadium aqueous stability 51V NMR decomposition bpV solution preparation peroxo complex ligand substitution

Evidence-Backed Application Scenarios for bpV(pic): Where the Quantitative Differentiation Data Direct Procurement Decisions


PTEN-Dependent PI3K/Akt Signalling Studies Requiring High Selectivity Over PTP-1B

For researchers dissecting PTEN-mediated regulation of the PI3K/Akt pathway, bpV(pic) offers a selectivity window of ~1,970-fold over PTP-1B and ~410-fold over PTP-β . This makes it the bpV compound of choice when confounding effects from insulin receptor pathway modulation (driven by PTP-1B inhibition) must be minimised. The Schmid et al. (2004) study validated this approach, demonstrating that bpV compounds inhibit PTEN at up to 100-fold lower concentrations than needed for general PTPase inhibition, enabling pathway-specific interrogation at low nanomolar doses [1]. In contrast, bpV(phen) (only ~24-fold selective over PTP-1B) will significantly co-inhibit PTP-1B at PTEN-effective concentrations, complicating data interpretation.

In Vivo Glucose-Lowering Pharmacology with Skeletal Muscle as a Target Tissue

bpV(pic) is uniquely qualified among the bpV family for in vivo studies where skeletal muscle glucose disposal is a primary endpoint. Bevan et al. (1995) established that bpV(pic) stimulates [¹⁴C]glucose incorporation into rat diaphragm and other skeletal muscle glycogen in a dose-dependent and insulin-synergistic manner, while bpV(phen) displays no effect in this tissue [2]. With an in vivo hypoglycaemic ED₅₀ of 0.04 μmol/100 g—8-fold lower than bpV(phen)'s 0.32 μmol/100 g—bpV(pic) enables lower dosing with reduced systemic vanadium burden [2]. This scenario is directly relevant to type 2 diabetes research, where skeletal muscle accounts for the majority of insulin-stimulated glucose uptake.

Preclinical Oncology Screening in PTEN-Positive Paediatric Low-Grade Gliomas

Ajeawung et al. (2013) conducted a dedicated preclinical evaluation of bpV(pic) in paediatric low-grade glioma cell lines (Res186, Res259, R286), demonstrating a significant dose-dependent decrease in cell viability through decreased proliferation and sustained induction of growth arrest and apoptosis [3]. bpV(pic) attenuated CDC25A activity, decreased expression of multiple PTPs and DNA repair genes (PLK1, AURKA, HDAC6), and augmented proapoptotic mediators (BAK, AIFM, CTSL1), while also significantly reducing cell migration/invasion and anchorage-independent growth [3]. This application scenario is specific to bpV(pic) in the paediatric glioma context and is supported by primary research rather than extrapolation from adult cancer models.

Insulin Sensitivity and Receptor Trafficking Studies in Primary Adipocytes

For experiments quantifying insulin receptor binding, trafficking, and degradation in adipocyte models, bpV(pic) provides a 4-fold enhancement of insulin binding with 23-fold higher potency (EC₅₀ 0.06 mM) compared to vanadate (EC₅₀ 1.4 mM) [4]. Its ability to inhibit both cell surface and intracellular insulin degradation, combined with its stable peroxovanadium structure (unlike the labile pervanadate generated in situ from vanadate + H₂O₂), makes bpV(pic) the reagent of choice for controlled, reproducible insulin receptor studies. Eriksson et al. (1996) further validated its insulin-like action in human fat cells, showing inhibition of isoprenaline-stimulated lipolysis equivalent to insulin [5].

Quote Request

Request a Quote for Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.